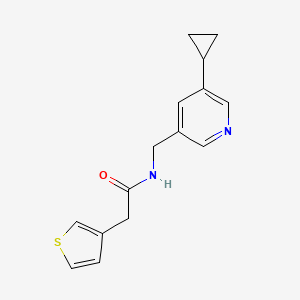

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a small-molecule acetamide derivative featuring a pyridine ring substituted with a cyclopropyl group at position 5 and a methyl linker to the acetamide nitrogen. The acetamide moiety is further substituted with a thiophen-3-yl group. This compound’s structural uniqueness lies in the combination of a rigid cyclopropyl-pyridine core and the sulfur-containing thiophene, which may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(6-11-3-4-19-10-11)17-8-12-5-14(9-16-7-12)13-1-2-13/h3-5,7,9-10,13H,1-2,6,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDANJRTVGYQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂OS |

| Molecular Weight | 272.37 g/mol |

| CAS Number | 2034227-71-7 |

This compound is believed to exert its biological effects primarily through modulation of specific protein targets involved in various signaling pathways. Preliminary studies suggest that it may interact with receptor tyrosine kinases (RTKs), which are crucial in regulating cellular processes such as growth, differentiation, and metabolism.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological activities:

- Antitumor Activity : Early studies have suggested that this compound could inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Case Studies

- In vitro Studies : In a study examining the effect of the compound on cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation.

- In vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to control groups. The treatment was associated with decreased levels of pro-inflammatory cytokines, indicating a potential dual role in both tumor suppression and inflammation reduction.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized through various chemical routes, highlighting the importance of the cyclopropyl and thiophene moieties in enhancing biological activity. The structural modifications have been systematically studied to establish a correlation between structure and biological efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that modifications in the thiophene or pyridine rings can significantly impact biological activity. For instance, compounds lacking the cyclopropyl group showed reduced potency against cancer cell lines.

| Compound | Biological Activity |

|---|---|

| This compound | Significant antitumor activity |

| N-(pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide | Moderate activity |

| N-(cyclopropylpyridin)-4-(thiophen)amide | Low activity |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substitutions on the pyridine, acetamide, and thiophene groups. Key analogues include:

Key Observations:

Q & A

Q. What are the standard synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, and how is purity validated?

The synthesis typically involves coupling reactions between functionalized pyridine and thiophene precursors. For example, cyclopropane-containing pyridine derivatives can be synthesized via palladium-catalyzed cross-coupling, followed by amidation with thiophene acetic acid derivatives. Purification is achieved through recrystallization or column chromatography. Characterization employs 1H/13C NMR (to confirm proton and carbon environments), LC-MS (to verify molecular weight and fragmentation patterns), and elemental analysis (to validate stoichiometry). Yields for analogous compounds range from 73% to 88% .

Q. How are structural ambiguities resolved during characterization?

Discrepancies in spectral data (e.g., unexpected coupling constants in NMR or mismatched LC-MS peaks) require iterative refinement. For instance, overlapping signals in thiophene or pyridine moieties can be resolved using 2D NMR techniques like COSY or HSQC. Elemental analysis discrepancies (e.g., <0.5% deviation in carbon content) may indicate residual solvents, necessitating repeated recrystallization .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical. For example, SHELXL can handle anisotropic displacement parameters and twinning, while ORTEP generates publication-quality ellipsoid diagrams. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length and angle measurements .

Q. How can computational chemistry predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps), Molecular Electrostatic Potential (MESP) surfaces, and Fukui indices. For related acetamides, MESP analysis reveals nucleophilic regions at the thiophene sulfur and pyridine nitrogen, while HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity. FTIR vibrational modes can validate computational predictions .

Q. What strategies address contradictions in biological activity data?

If in vitro assays (e.g., enzyme inhibition) conflict with in vivo results, consider pharmacokinetic factors like solubility or metabolic stability. For example, thiophene-containing analogs in showed variable NLRP3 inflammasome inhibition due to cell permeability differences. Dose-response curves and metabolite profiling (via LC-MS/MS) can clarify mechanisms .

Methodological Challenges

Q. How are synthetic by-products or regioisomers identified and mitigated?

By-products (e.g., N-alkylation instead of O-alkylation) are detected using HPLC-DAD or HRMS . Regioisomeric thiophene derivatives (e.g., 2- vs. 3-substitution) are distinguished via NOESY NMR or X-ray crystallography. Optimizing reaction conditions (e.g., temperature, catalyst loading) minimizes side reactions .

Q. What analytical workflows validate stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with UHPLC-QTOF monitor degradation products. For hydrolytically labile acetamides, pH-dependent degradation kinetics (e.g., half-life < 24 hrs at pH 1.2) inform formulation strategies like enteric coating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.